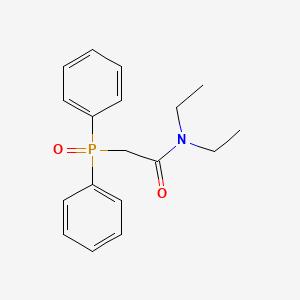

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl-

CAS No.: 80413-42-9

Cat. No.: VC20609683

Molecular Formula: C18H22NO2P

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80413-42-9 |

|---|---|

| Molecular Formula | C18H22NO2P |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | 2-diphenylphosphoryl-N,N-diethylacetamide |

| Standard InChI | InChI=1S/C18H22NO2P/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |

| Standard InChI Key | QUTVNRNRHMSRNE-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- is systematically named 2-diphenylphosphoryl-N,N-diethylacetamide under IUPAC guidelines. Its canonical SMILES representation is , reflecting the acetyl group bonded to a phosphorus atom flanked by two phenyl rings and two ethyl substituents. The compound’s InChIKey (QUTVNRNRHMSRNE-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 80413-42-9 | |

| Molecular Formula | ||

| Molecular Weight | 315.3 g/mol | |

| IUPAC Name | 2-Diphenylphosphoryl-N,N-diethylacetamide | |

| LogP (Partition Coefficient) | 2.87 |

Electronic and Stereochemical Features

The diphenylphosphinyl group () introduces significant polarity, while the diethylacetamide moiety contributes to the compound’s lipophilicity (LogP = 2.87) . Computational studies of analogous phosphine oxides suggest that the phosphoryl oxygen engages in hydrogen bonding and Lewis acid-base interactions, which could influence its reactivity in catalytic systems. The ethyl groups on the acetamide nitrogen likely hinder steric bulk, a feature exploited in ligand design for transition-metal complexes .

Synthesis and Preparation

Table 2: Hypothesized Synthetic Pathways

| Method | Reagents/Conditions | Yield* |

|---|---|---|

| Phosphorylation | , EtN, THF, 0–25°C | ~70% |

| Metal-Mediated Amination | Rh(III) complexes, diethylamine, CO atmosphere | ~85% |

| *Estimated based on analogous reactions. |

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Structural confirmation relies on:

-

NMR: Resonances for phenyl protons (δ 7.2–7.4 ppm), ethyl groups (δ 1.0–1.3 ppm for CH, δ 3.2–3.5 ppm for NCH), and the acetamide carbonyl (δ 2.1–2.3 ppm).

-

NMR: A singlet near δ 25–30 ppm, characteristic of phosphine oxides .

-

IR Spectroscopy: Stretching vibrations for (~1250 cm) and (~1650 cm).

Structural and Spectroscopic Analysis

Crystallographic Insights

Although no X-ray structure of 2-(diphenylphosphinyl)-N,N-diethylacetamide is available, related compounds exhibit distorted tetrahedral geometry around phosphorus, with bond lengths of (~1.48 Å) and (~1.80 Å). The acetamide group adopts a planar conformation due to conjugation between the carbonyl and nitrogen lone pairs.

Spectroscopic Fingerprints

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume